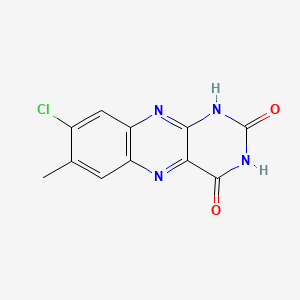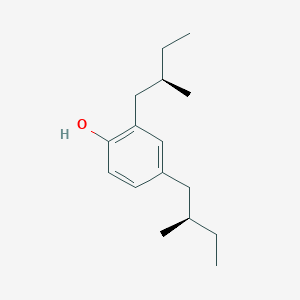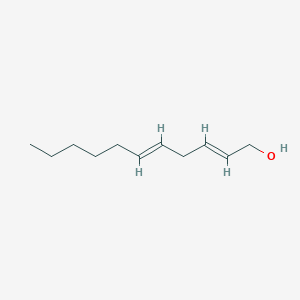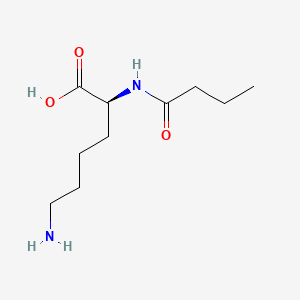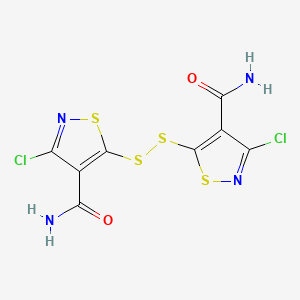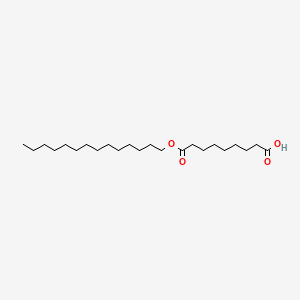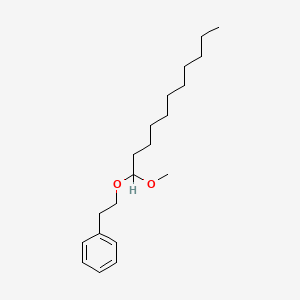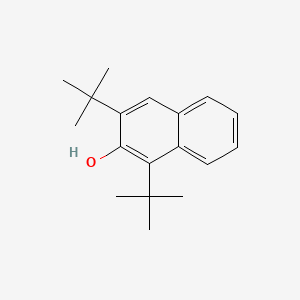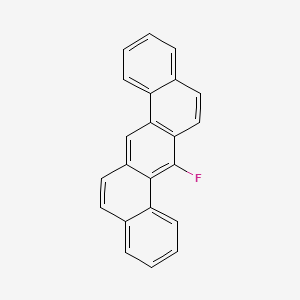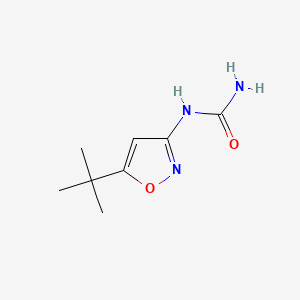![molecular formula C22H28O2 B12646905 (2E,4E)-3-methyl-5-[2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)phenyl]penta-2,4-dienoic acid CAS No. 91587-08-5](/img/structure/B12646905.png)
(2E,4E)-3-methyl-5-[2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)phenyl]penta-2,4-dienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E,4E)-3-methyl-5-[2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)phenyl]penta-2,4-dienoic acid is a complex organic compound known for its unique structure and potential applications in various fields. This compound is characterized by its conjugated diene system and the presence of a cyclohexene ring, which contribute to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E)-3-methyl-5-[2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)phenyl]penta-2,4-dienoic acid typically involves a multi-step process. One common method includes the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring is synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under controlled conditions.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction, using an appropriate catalyst such as aluminum chloride.
Formation of the Conjugated Diene System: The conjugated diene system is formed through a series of elimination reactions, often involving the use of strong bases like potassium tert-butoxide.
Final Acidification: The final step involves the acidification of the intermediate compound to yield the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(2E,4E)-3-methyl-5-[2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)phenyl]penta-2,4-dienoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the conjugated diene system into a saturated hydrocarbon.
Substitution: Electrophilic substitution reactions, such as halogenation or nitration, can occur on the phenyl ring, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
(2E,4E)-3-methyl-5-[2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)phenyl]penta-2,4-dienoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying conjugated diene systems.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action of (2E,4E)-3-methyl-5-[2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)phenyl]penta-2,4-dienoic acid involves its interaction with specific molecular targets and pathways. The conjugated diene system allows it to participate in electron transfer reactions, potentially affecting cellular redox states. Additionally, its structural features enable it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2E,4E)-3-methyl-5-phenylpenta-2,4-dienoic acid: Lacks the cyclohexene ring, resulting in different chemical properties.
(2E,4E)-3-methyl-5-[2-methyl-4-phenyl]penta-2,4-dienoic acid: Similar structure but without the trimethylcyclohexenyl group.
Uniqueness
(2E,4E)-3-methyl-5-[2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)phenyl]penta-2,4-dienoic acid is unique due to its combination of a conjugated diene system and a cyclohexene ring, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
91587-08-5 |
|---|---|
Formule moléculaire |
C22H28O2 |
Poids moléculaire |
324.5 g/mol |
Nom IUPAC |
(2E,4E)-3-methyl-5-[2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)phenyl]penta-2,4-dienoic acid |
InChI |
InChI=1S/C22H28O2/c1-15(13-20(23)24)8-9-18-10-11-19(14-17(18)3)21-16(2)7-6-12-22(21,4)5/h8-11,13-14H,6-7,12H2,1-5H3,(H,23,24)/b9-8+,15-13+ |
Clé InChI |
AQWSEIKMQSDKCG-XWMBBDDHSA-N |
SMILES isomérique |
CC1=C(C(CCC1)(C)C)C2=CC(=C(C=C2)/C=C/C(=C/C(=O)O)/C)C |
SMILES canonique |
CC1=C(C(CCC1)(C)C)C2=CC(=C(C=C2)C=CC(=CC(=O)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


